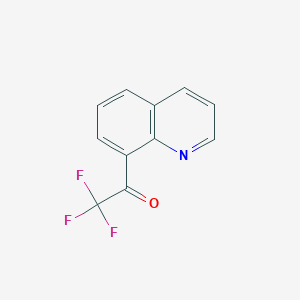
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Overview
Description
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is an organic compound that has gained significant attention due to its potential. It is a part of the trifluoromethyl group-containing compounds which are found in many FDA-approved drugs .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing compounds like this compound often involves metal-catalyzed procedures . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of these compounds . Trifluoromethylation of carbon-centered radical intermediates is a common method used .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a quinolin-8-yl group attached to an ethan-1-one group .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- The introduction of CF3 groups in trifluoromethylquinoline derivatives enhances biological activity due to the ability of fluorine to form close contacts with various atoms, as seen in trifluoromethylated quinoline derivatives. These fluorine-atom close contacts suggest that CF3 groups aid in binding or interaction with biological targets (Gomes et al., 2019).
Interaction with Sodium and Potassium Amides
- The interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia indicates nucleophilic addition and oxidation, highlighting their potential in chemical syntheses (Gurskaya et al., 2012).
Anticancer Activity
- Quinoline-derived trifluoromethyl alcohols exhibit potent growth inhibition in a zebrafish embryo model, indicating their potential as anticancer agents. This finding is crucial for exploring new directions in anticancer drug discovery (Sittaramane et al., 2015).
Photoluminescent Properties
- Quinoline-triazoles show significant hydrogen-bonding interactions, resulting in 1D crystals with blue-green emission. Their thermal stability and photoluminescent properties are noteworthy for material sciences (Bai et al., 2017).
Structural and Voltammetric Analysis
- The X-ray diffraction analysis and voltammetric investigation of quinolin-2-yl-ethane-1,2-dione derivatives offer insights into their structural characteristics and electrochemical behavior, valuable for chemical synthesis and analysis (Tkachev et al., 2012).
Synthesis and Coordination Chemistry
- The synthesis of difluoro[2-(quinolin-2-yl)phenolato]borane showcases the potential of quinolinyl compounds in coordination chemistry, particularly in creating complexes with unique structural properties (Yang & Xia, 2011).
Bond Formation and Chemical Synthesis
- The reaction of trifluoroacetyl amides with Grignard reagents, including quinolin-8-yl groups, illustrates their role in bond formation and as precursors in chemical synthesis (Zhu et al., 2019).
Novel Synthesis Methods
- Innovative synthesis methods utilizing trifluoroacetyl-quinolin-2(1H)-ones demonstrate their versatility in chemical reactions, such as the Passerini-/Ugi-Type Reaction (Madhu et al., 2022).
Properties
IUPAC Name |
2,2,2-trifluoro-1-quinolin-8-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLHCXEHKBFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)
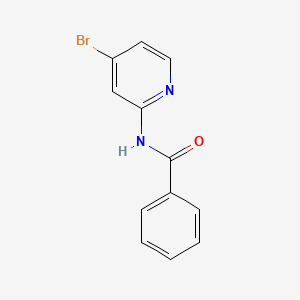
![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)


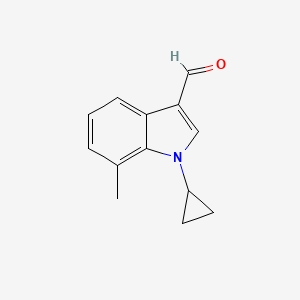
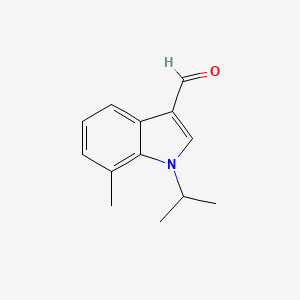
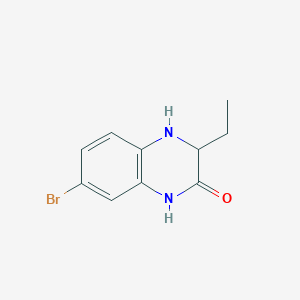
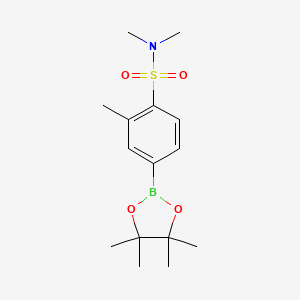

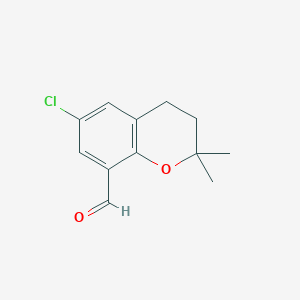
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)
